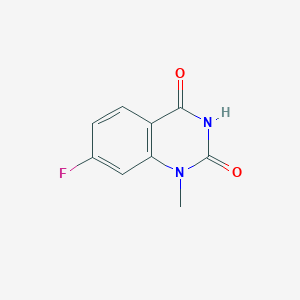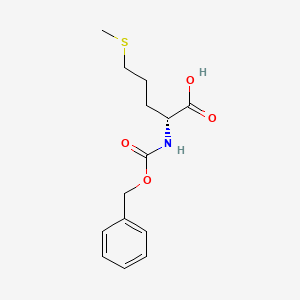![molecular formula C5H6F3N B13013098 (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[210]pentane is a unique bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Méthodes De Préparation
The synthesis of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na-based reagents . This method has been successfully extended to the synthesis of perfluoroalkyl amines, complementing the established strategies for trifluoromethyl amines .
Analyse Des Réactions Chimiques
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent for the installation of cyclopentane to primary and secondary amines.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated compounds.
Medicine: Its potential as a pharmacophore in drug design is being explored due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and radical reactions, leading to the formation of different products . The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and reactivity. The azabicyclo structure of this compound makes it distinct and valuable for specific applications.
Propriétés
Formule moléculaire |
C5H6F3N |
|---|---|
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C5H6F3N/c6-5(7,8)3-2-1-9-4(2)3/h2-4,9H,1H2/t2-,3-,4-/m1/s1 |
Clé InChI |
VGYBNNPRLCXZNH-BXXZVTAOSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F |
SMILES canonique |
C1C2C(C2N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)








![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)
